molecular formula C13H11NO B15265685 N-Methyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine

N-Methyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine

Cat. No.: B15265685
M. Wt: 197.23 g/mol
InChI Key: DNNZJCQQXCQEIO-UHFFFAOYSA-N
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Description

N-Methyl-8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine (CAS 1820747-37-2 as its hydrochloride salt) is a tricyclic heterocyclic compound featuring an oxygen atom (oxa) and an N-methylamine substituent at position 5 of the fused ring system . Its molecular formula is C₁₃H₁₂ClNO (hydrochloride salt), with a molecular weight of 233.70 g/mol. The core structure consists of a dibenzofuran-like scaffold fused with additional rings, creating a rigid, planar geometry that may influence its pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

N-methyldibenzofuran-3-amine

InChI

InChI=1S/C13H11NO/c1-14-9-6-7-11-10-4-2-3-5-12(10)15-13(11)8-9/h2-8,14H,1H3

InChI Key

DNNZJCQQXCQEIO-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)C3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a precursor compound followed by methylation and amination reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced technologies such as high-pressure reactors and automated systems can enhance the efficiency and scalability of the production process. The optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for achieving consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-Methyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-one, while reduction may produce this compound .

Scientific Research Applications

N-Methyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-Methyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers: 4-Amine vs. 5-Amine Derivatives

8-Oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaen-4-amine (CAS 3693-22-9) is a positional isomer with the amine group at position 4 instead of 3. Key differences include:

  • Molecular Formula: C₁₂H₉NO (MW 183.21 g/mol) vs. C₁₂H₁₁N (target compound, free base).
  • Bioactivity : The 4-amine derivative is classified as a primary aromatic amine, whereas the N-methyl group in the target compound enhances lipophilicity and may reduce metabolic degradation .
  • Synthetic Accessibility : The 4-amine is commercially available and used as a building block in organic synthesis, while the 5-amine derivatives require specialized methylation steps .

Heteroatom Substitution: Sulfur vs. Oxygen Analogs

Replacing the oxygen atom with sulfur yields 8-thiatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine derivatives. For example:

  • 4-Ethylsulfanyl-11,13-dimethyl-N-prop-2-enyl-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine (CAS 438236-24-9) incorporates sulfur and additional nitrogen atoms.

Complex Derivatives with Additional Functional Groups

  • NPOA (N-[2-(morpholin-4-yl)phenyl]-2-{8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}acetamide):
    • Combines the 8-oxatricyclo core with a morpholine-acetamide side chain.
    • Bioactivity : Enhances camptothecin-induced apoptosis in NSCLC cells by increasing oxidative stress and JNK activation .
  • CHEMBL1915051 : A chlorinated analog (C₁₃H₁₃ClN₆O) with an azetidine ring.
    • Properties : Higher hydrogen bond acceptor count (7 vs. 2 in the target compound) and xlogP of 1.1, indicating improved membrane permeability .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituents Bioactivity/Application
N-Methyl-8-oxatricyclo[...]-5-amine hydrochloride C₁₃H₁₂ClNO 233.70 N-Methyl, Cl⁻ counterion Building block, potential chemosensitizer
8-Oxatricyclo[...]-4-amine C₁₂H₉NO 183.21 Primary amine at position 4 Synthetic intermediate
4-Ethylsulfanyl-8-thiatricyclo[...]-6-amine C₁₉H₂₂N₂O₂S 344.45 S-atom, ethylsulfanyl, triaza Enzyme inhibition studies
NPOA C₂₄H₂₃N₃O₄ 417.46 Morpholine, acetamide Chemosensitizer in NSCLC therapy
CHEMBL1915051 C₁₃H₁₃ClN₆O 304.74 Chlorine, azetidine, triaza Histamine H₄ receptor modulation

Research Findings and Implications

  • Structural Rigidity : The 8-oxatricyclo core’s planar structure enhances π-π stacking interactions, critical for binding to aromatic residues in biological targets .
  • N-Methylation : Improves metabolic stability compared to primary amines, as seen in the target compound vs. the 4-amine isomer .
  • Heteroatom Effects : Sulfur analogs exhibit distinct electronic profiles, enabling tailored interactions in drug design .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-Methyl-8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization and functionalization steps. For example, analogous tricyclic amines (e.g., imiquimod derivatives) are synthesized via [3+2] cycloaddition or palladium-catalyzed cross-coupling reactions. Optimization may involve:

  • Catalyst screening : Testing Pd(PPh₃)₄ vs. Pd(OAc)₂ to improve yield .
  • Temperature control : Lowering reaction temperatures to reduce side products (e.g., <80°C for sensitive intermediates) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) for better solubility of tricyclic intermediates .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationPd(PPh₃)₄, DMF, 70°C6595%
MethylationCH₃I, K₂CO₃, MeCN8298%

Q. How can the structural conformation of this compound be validated using crystallographic or spectroscopic techniques?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL for refinement (SHELX suite is robust for small-molecule structures). Key parameters:
  • High-resolution data (≤1.0 Å) to resolve methyl group orientation .
  • Twinning analysis via SHELXD for complex tricyclic systems .
  • NMR spectroscopy : Assign peaks using ¹H-¹³C HSQC and HMBC to confirm amine position and methyl substitution. For example, the methyl group’s singlet at δ ~2.8 ppm confirms N-methylation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., divergent cytokine profiles) for this compound?

  • Methodological Answer :

  • Dose-response profiling : Test across concentrations (e.g., 0.1–100 µM) in primary immune cells (e.g., dendritic cells) to identify biphasic effects .
  • Cell-type specificity : Compare TLR activation in HEK-Blue™ hTLR7/8 cells vs. primary macrophages to assess target selectivity .
  • Mechanistic studies : Use siRNA knockdown of MyD88 to confirm TLR-dependent pathways .

Q. What computational strategies are effective in predicting the binding affinity of this compound to Toll-like receptors (TLRs)?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with TLR7/8 crystal structures (PDB: 3FXI) to model interactions. Focus on the tricyclic core’s π-stacking with Phe408 in TLR7 .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2.0 Å indicates stable docking) .
    • Data Table :
TargetDocking Score (kcal/mol)Key Residues
TLR7-9.2Phe408, Lys432
TLR8-7.8Leu392, Tyr353

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

  • Methodological Answer :

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via LC-MS. Amine groups may degrade at pH <3 .
  • Plasma stability : Add 10% human plasma; quantify parent compound loss over 6h using UPLC-PDA .

Q. What experimental design considerations are critical for in vivo studies targeting dermatological applications?

  • Methodological Answer :

  • Topical formulation : Use lipid-based nanoemulsions (particle size <200 nm) to enhance skin penetration .
  • Monitoring : Reflectance confocal microscopy (RCM) to track tumor regression in BCC models (e.g., measure dendritic cell infiltration at 7-day intervals) .

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